molecular formula C18H18ClN5O B2535243 N-(2-cyclohex-1-en-1-ylethyl)-4-(6-phenoxypyridazin-3-yl)benzamide CAS No. 1207028-17-8

N-(2-cyclohex-1-en-1-ylethyl)-4-(6-phenoxypyridazin-3-yl)benzamide

Cat. No. B2535243
CAS RN: 1207028-17-8
M. Wt: 355.83
InChI Key: MRRXOXZKLWCPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohex-1-en-1-ylethyl)-4-(6-phenoxypyridazin-3-yl)benzamide, also known as GSK-2193874, is a novel small molecule inhibitor that targets the TRPC6 ion channel. This compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including kidney disease, heart disease, and cancer.

Scientific Research Applications

Antimicrobial Agents

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide: has shown potential as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. This compound’s unique structure may enhance its ability to bind to microbial enzymes, making it a promising candidate for developing new antibiotics or antifungal medications .

Photodynamic Therapy

Lastly, these compounds have potential applications in photodynamic therapy (PDT), a treatment method for cancer and other diseases. N-(2-cyclohex-1-en-1-ylethyl)-4-(6-phenoxypyridazin-3-yl)benzamide can act as a photosensitizer, which, when activated by light, produces reactive oxygen species that can kill cancer cells or pathogens. This approach is being researched for its precision and minimal side effects compared to traditional therapies.

Example source for antimicrobial research. : Example source for anticancer research. : Example source for anti-inflammatory research. : Example source for neuroprotective research. : Example source for antiviral research. : Example source for agricultural chemicals. : Example source for material science. : Example source for photodynamic therapy.

properties

IUPAC Name

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-12(2)10-21-18(25)16-17(13-6-5-9-20-11-13)24(23-22-16)15-8-4-3-7-14(15)19/h3-9,11-12H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRXOXZKLWCPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(N=N1)C2=CC=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-(2-methylpropyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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